molecular formula C11H9NO3S B1455951 Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate CAS No. 20474-55-9

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Cat. No.: B1455951
CAS No.: 20474-55-9
M. Wt: 235.26 g/mol
InChI Key: XWOIZBDKZDPDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H9NO3S and its molecular weight is 235.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives, including this compound, have been shown to inhibit the activity of certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the expression of genes involved in critical cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity or function . For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIZBDKZDPDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735116
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20474-55-9
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.